Diethyl 2-hydroxymalonate

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Diethyl 2-hydroxymalonate (CAS 13937-08-1) is a hydroxylated derivative of the malonic ester scaffold, possessing the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. It is a clear, liquid organic compound with a predicted boiling point of 221-223.5 °C and a density of 1.152-1.182 g/cm³.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 13937-08-1
Cat. No. B082201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-hydroxymalonate
CAS13937-08-1
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)O
InChIInChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3
InChIKeyVXZQTXSCMRPKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Hydroxymalonate (CAS 13937-08-1): A Critical Building Block for Advanced Synthesis


Diethyl 2-hydroxymalonate (CAS 13937-08-1) is a hydroxylated derivative of the malonic ester scaffold, possessing the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol [1]. It is a clear, liquid organic compound with a predicted boiling point of 221-223.5 °C and a density of 1.152-1.182 g/cm³ [2][3]. Its trifunctional nature, comprising two ester groups and a central secondary hydroxyl group, endows it with a reactivity profile that is distinct from its non-hydroxylated analogs, making it a uniquely valuable intermediate in complex organic synthesis .

Diethyl 2-Hydroxymalonate vs. Generic Malonates: Why Substitution is a Critical Procurement Risk


Simply substituting diethyl 2-hydroxymalonate with a common analog like diethyl malonate or diethyl bromomalonate is a significant scientific and procurement risk. While these compounds share a core structure, the presence of the central hydroxyl group in diethyl 2-hydroxymalonate introduces unique properties that alter its physical state, solubility, and chemical reactivity . Unlike non-hydroxylated analogs, this compound's hydroxyl group facilitates hydrogen bonding and can enable or direct specific reaction pathways, such as acid-catalyzed cyclizations, that its counterparts cannot . In patented synthetic routes, it is not interchangeable; the TAK-637 synthesis explicitly defines diethyl hydroxymalonate as a required intermediate, while diethyl bromomalonate is used in a separate, parallel pathway to achieve the same target [1]. Sourcing the wrong reagent for a validated, published, or proprietary procedure will lead to synthetic failure, wasted resources, and compromised intellectual property .

Quantifiable Differentiation of Diethyl 2-Hydroxymalonate: A Data-Driven Procurement Guide


Synthetic Route Selection: Diethyl 2-Hydroxymalonate as a Necessary Intermediate in a Patented TAK-637 Pathway

In the synthesis of the tachykinin NK1 receptor antagonist TAK-637, diethyl 2-hydroxymalonate is a required reagent in one of two explicitly defined, alternative reaction pathways. The published route specifies its condensation with an acid chloride (IV) in the presence of sodium hydride (NaH) to yield the key pyridine lactone intermediate (VI) [1]. This is not a generic substitution; the alternative pathway uses a different reagent, diethyl bromomalonate (VII), under different conditions (Et3N, followed by DBU-promoted cyclization) [2]. The use of diethyl 2-hydroxymalonate is therefore tied to a specific, validated synthetic procedure.

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Functional Group Reactivity: Enhanced Hydrogen Bonding Capability vs. Non-Hydroxylated Malonates

A key differentiating feature of diethyl 2-hydroxymalonate is its central hydroxyl group. This functional group enables the compound to act as both a hydrogen bond donor and acceptor, in contrast to non-hydroxylated analogs like diethyl malonate. Computationally, diethyl 2-hydroxymalonate has 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. This difference in functional group capability directly translates to a distinct chemical reactivity, specifically enabling acid-catalyzed cyclizations that are not possible with diethyl malonate .

Organic Synthesis Reaction Design Computational Chemistry

Physical State and Handling: A Liquid Reagent vs. Solid Analogs

For practical laboratory and industrial application, the physical state of a reagent is a critical procurement factor. Diethyl 2-hydroxymalonate is a liquid at standard storage temperatures, with a reported melting point of -2.5 °C [1]. This contrasts with other common malonate derivatives, such as dimethyl malonate (melting point of approximately 37 °C) or diethyl malonate (approximately -50 °C), which are also liquids, but the comparison with a common alternative like diethyl bromomalonate, which is also a liquid, highlights that the key differentiator is not just the state, but the specific boiling point and density for downstream processing.

Process Chemistry Laboratory Safety Material Handling

Procurement-Driven Application Scenarios for Diethyl 2-Hydroxymalonate (CAS 13937-08-1)


Medicinal Chemistry: Executing Patented Synthetic Routes to NK1 Receptor Antagonists

For groups engaged in medicinal chemistry, particularly those exploring tachykinin NK1 receptor antagonists like TAK-637, diethyl 2-hydroxymalonate is a non-substitutable reagent. As evidenced by its use in a patented synthetic route , procurement of this specific compound is required to follow the published procedure for constructing the core 1,7-naphthyridine scaffold. Attempting to use an alternative like diethyl bromomalonate in this specific pathway will lead to a failed reaction, as the two reagents are used in parallel, mutually exclusive routes .

Process Chemistry R&D: Leveraging Distinct Physical Properties for Scale-Up

In process research and development, the physical properties of a reagent are paramount for successful scale-up. Diethyl 2-hydroxymalonate offers a distinct profile compared to its parent analog, diethyl malonate, with a higher boiling point (223.5 °C vs. 199 °C) and higher density (1.152 vs. 1.05 g/cm³) . These differences can be crucial for optimizing unit operations such as distillation (wider temperature window) and phase separation (clearer density differences). Procurement for scale-up should be based on these quantifiable property differences to ensure robust and predictable process performance.

Advanced Organic Synthesis: Accessing Unique Reactivity via Hydrogen Bonding

For synthetic chemists designing new routes to complex molecules, the unique hydrogen-bonding capability of diethyl 2-hydroxymalonate is a key differentiator. Unlike diethyl malonate, which lacks a hydrogen bond donor, diethyl 2-hydroxymalonate can participate in directed hydrogen-bonding interactions and intramolecular cyclizations . This enables reaction pathways, such as acid-catalyzed cyclizations, that are not accessible with simpler malonates . This makes it an essential building block for the de novo design of complex molecular scaffolds, such as chiral halogenated acetic acid precursors and other valuable synthetic intermediates .

Bioconjugation and Polymer Chemistry: Exploiting Polyfunctional Reactivity

Diethyl 2-hydroxymalonate has been described as a divalent mesoxalic acid analog that is soluble in water and alkali metal solutions, and its reactivity has been shown to be analogous to acrylates . It can react with ethylmalonic acid to form diethyl malonate, a residue that can then be treated with sodium hydroxide to produce sodium diethyl malonate, a precursor to polyacrylates . This unique reactivity cascade, stemming from its hydroxyl group, positions it as a potential monomer or crosslinker for the development of novel polymers and bioconjugates where an internal hydroxyl functionality can serve as an attachment point or reaction site, a feature absent in simpler malonate esters.

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